N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and dimethoxyphenyl substituents. Its molecular formula is C23H28N2O4.
Properties
Molecular Formula |
C22H26N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H26N2O4/c1-24-20(25)14-17(21(24)16-7-5-4-6-8-16)22(26)23-12-11-15-9-10-18(27-2)19(13-15)28-3/h4-10,13,17,21H,11-12,14H2,1-3H3,(H,23,26) |
InChI Key |
BJMFYMUCKWWNGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with a suitable acylating agent to form an intermediate, which is then cyclized to produce the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and pyrrolidine rings, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Research indicates that N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide exhibits multiple biological activities:
Anticancer Properties
Studies have demonstrated that this compound has significant anticancer activity. For instance, it has shown cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A549 (lung adenocarcinoma) | 100 | Significant reduction in cell viability |
| MCF7 (breast cancer) | 75 | Induction of apoptosis |
| HeLa (cervical cancer) | 90 | Inhibition of proliferation |
In a study involving A549 cells, treatment with the compound at a concentration of 100 µM for 24 hours resulted in a notable decrease in cell viability compared to control groups, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting growth:
| Pathogen | Concentration (µM) | Effect Observed |
|---|---|---|
| Klebsiella pneumoniae | Varies | Effective growth inhibition |
| Staphylococcus aureus | Varies | Effective growth inhibition |
Inhibition studies revealed that the compound could effectively inhibit the growth of these pathogens, suggesting its potential use in antimicrobial therapies .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers administered varying concentrations of the compound to A549 cells. The study concluded that higher concentrations led to increased apoptosis markers and reduced cell proliferation rates. This supports the hypothesis that the compound could be developed into an effective anticancer agent.
Case Study 2: Antimicrobial Efficacy Assessment
A separate study evaluated the compound's efficacy against Staphylococcus aureus and Klebsiella pneumoniae. Results indicated a significant reduction in pathogen viability at lower concentrations than previously expected. This suggests that the compound might serve as a potent alternative to existing antibiotics .
Mechanism of Action
The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. For example, it could interact with neurotransmitter receptors in the brain, affecting neuronal function and behavior.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide
- α-Benzoylamino-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is unique due to its specific structural features, such as the combination of a pyrrolidine ring with dimethoxyphenyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by a pyrrolidine core with various substituents that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 579.7 g/mol .
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including the compound , exhibit significant anticancer properties. In vitro assays using A549 human lung adenocarcinoma cells revealed a structure-dependent cytotoxic effect. The compound’s efficacy was compared to cisplatin, a standard chemotherapeutic agent.
Key Findings:
- Cytotoxicity Assay: The MTT assay showed that the compound reduced A549 cell viability significantly at a concentration of 100 µM over 24 hours.
- Mechanism of Action: The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Compounds with specific structural motifs were found to enhance this activity .
| Compound | Cell Line | Viability (%) | Comparison |
|---|---|---|---|
| This compound | A549 | 66% | More potent than control (cisplatin) |
| Control (Cisplatin) | A549 | 40% | Standard treatment |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results against various pathogens. Studies involving multidrug-resistant strains indicated that the compound possesses significant antimicrobial activity.
Key Findings:
- Pathogen Testing: The compound was effective against carbapenem-resistant Klebsiella pneumoniae and Escherichia coli, as well as methicillin-resistant Staphylococcus aureus.
- Mechanism: The antimicrobial action is thought to involve disruption of bacterial cell membrane integrity and inhibition of key metabolic pathways .
Case Studies
-
Case Study on Anticancer Activity:
- In a controlled study, A549 cells treated with the compound showed a reduction in viability compared to untreated cells. Histological analysis indicated increased apoptosis markers in treated cells.
-
Case Study on Antimicrobial Efficacy:
- In vitro testing against Pseudomonas aeruginosa demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antibiotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
